5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile
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Overview
Description
5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and acetylation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and methyl groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- 5-acetyl-2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile
Uniqueness
The presence of the nitro group in 5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a compound of interest in various research fields.
Properties
CAS No. |
302913-96-8 |
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Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O4/c1-8(19)13-9(2)22-15(17)11(7-16)14(13)10-5-3-4-6-12(10)18(20)21/h3-6,14H,17H2,1-2H3 |
InChI Key |
MIOXIZADVTVQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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